![molecular formula C17H19ClN2O3 B2818992 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034466-97-0](/img/structure/B2818992.png)
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has significant importance in the field of drug discovery .
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic ring that contains two heteroatoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications
- Role of the Compound : The compound may serve as a precursor to neurotransmitters or modulate their activity. Researchers could explore its impact on neural functions and therapeutic interventions for mood disorders and attention deficit hyperactivity disorder (ADHD) .
- Potential Applications : Investigate whether the compound’s chlorine atom contributes to enhanced bioactivity or specific pharmacological effects .
- Applications : Explore the compound’s potential as a therapeutic agent in antimicrobial therapy, cancer treatment, or other areas .
- Biological Activity : Indole derivatives exhibit diverse biological and clinical applications. Investigate whether this compound shares any of those properties .
Neuroscience and Pharmacology
Chlorine-Enhanced Biological Activity
Nitro Group in Drug Design
Indole Derivatives and Biological Potential
Structure Determination and Substituent Effects
Future Directions
Isoxazoles have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, the development of new synthetic methods and the discovery of new isoxazole derivatives with improved properties is a promising direction for future research.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets, leading to various changes in cellular functions . These interactions often result in the inhibition or activation of the target, leading to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to influence various biological pathways, leading to a wide range of downstream effects . For instance, some indole derivatives have been reported to inhibit the synthesis of certain enzymes, thereby affecting the associated biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have similar effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-12-5-3-4-11(10-12)14(21)8-9-19-17(22)16-13-6-1-2-7-15(13)23-20-16/h3-5,10,14,21H,1-2,6-9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXJTVJHYBDPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCCC(C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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